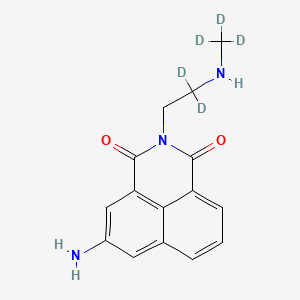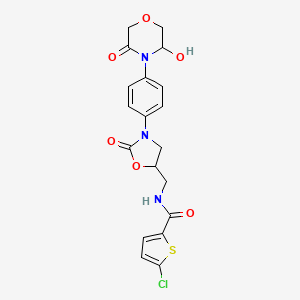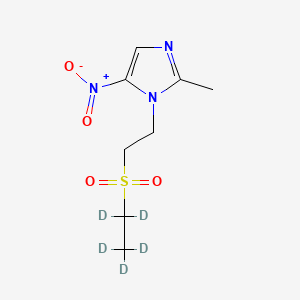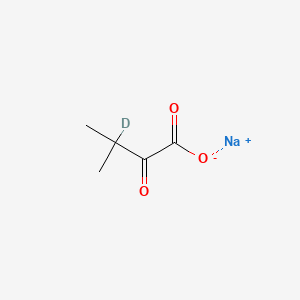
N-Benzyl-4-piperidone-d4
Overview
Description
“N-Benzyl-4-piperidone-d4” is a labeled substituted piperidine . It is used as a pesticide and also for proteomics research . The CAS number for this compound is 88227-09-2 . The molecular formula is C12H11D4NO, and the molecular weight is 193.28 .
Synthesis Analysis
The synthesis of “N-Benzyl-4-piperidone-d4” involves several steps. One method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of N-benzyl-4-piperidone with trimethylsilyl diazomethane, followed by hydrolysis . An alternative route involves treating N-benzyl-4-piperidone with trimethyloxosulfonium iodide to produce the corresponding epoxide, which is then rearranged in the presence of magnesium bromide etherate .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-4-piperidone-d4” consists of a piperidine ring substituted at the 1-position with a benzoyl group . The structure also includes four deuterium atoms .
Chemical Reactions Analysis
“N-Benzyl-4-piperidone-d4” undergoes a two-electron irreversible oxidation in the range of 0.72 to 0.86 V . The process is diffusion-controlled for all compounds . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Physical And Chemical Properties Analysis
“N-Benzyl-4-piperidone-d4” is a clear colorless to straw yellow viscous liquid . It has a boiling point of 134 °C at 7 mm Hg, a density of 1.021 g/mL at 25 °C, and a refractive index of n20/D 1.541 . It is soluble in water at 12 g/L at 20 ºC .
Scientific Research Applications
Antineoplastic Potential
Benzyl piperidone derivatives have been investigated for their antineoplastic (anticancer) properties. A novel series of benzylidene-4-piperidones demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibited tumor-selective toxicity, apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption. Their promising antimalarial and antimycobacterial properties, along with favorable short-term toxicity profiles in animal models, underscore their potential as antineoplastic drug candidates (Hossain et al., 2020).
Antipsychotic and Mood Disorder Treatment
Benzyl piperidone derivatives like lurasidone have shown efficacy in treating psychotic and mood disorders. Lurasidone, for instance, has been effective in schizophrenia treatment, offering modest symptomatic improvements with a low risk of inducing metabolic or cardiac abnormalities. Its unique efficacy in acute bipolar depression further highlights the therapeutic versatility of benzyl piperidone derivatives in addressing complex mental health conditions (Pompili et al., 2018).
Prokinetic Agent in Gastrointestinal Disorders
Compounds like cisapride, related to benzyl piperidone derivatives, have been used as prokinetic agents in treating gastrointestinal motility disorders. Cisapride's mechanism, facilitating motility across the gastrointestinal tract without central depressant or antidopaminergic effects, illustrates the potential utility of benzyl piperidone derivatives in developing treatments for gastrointestinal conditions (Wiseman & Faulds, 1994).
Mechanism of Action
Target of Action
N-Benzyl-4-piperidone-d4 is a biochemical used for proteomics research It’s structurally categorized as a piperidine , a class of compounds known to interact with various biological targets. For instance, some piperidine derivatives show powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Mode of Action
It’s known that the compound is used as a building block in the synthesis of various medicinal compounds . The interaction of N-Benzyl-4-piperidone-d4 with its targets and the resulting changes would depend on the specific context of its use in the synthesis of these medicinal compounds.
Biochemical Pathways
As a building block in the synthesis of various medicinal compounds , it’s likely that the compound indirectly influences several biochemical pathways through these synthesized medicinal compounds.
Result of Action
One study suggests a correlation between the experimental and theoretical oxidation potential for n-benzyl-4-piperidones , indicating that the compound may undergo oxidation processes.
Safety and Hazards
“N-Benzyl-4-piperidone-d4” is classified as a combustible liquid and is harmful if swallowed . It causes skin and eye irritation and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676241 | |
| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-piperidone-d4 | |
CAS RN |
88227-09-2 | |
| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)






